Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-
Description
Nomenclature and Structural Identification of 5-(Bromophenylmethyl)-3-ethoxy-4-methylisoxazole
IUPAC Name Derivation and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound begins with identifying the parent heterocycle. The core structure is an isoxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. Substituents are numbered to assign the lowest possible locants according to IUPAC priority rules.
The ethoxy group (-OCH2CH3) occupies position 3, while the methyl group (-CH3) is at position 4. The bromophenylmethyl substituent (-CH2C6H4Br) attaches to position 5. The phenyl ring’s bromine atom is para-substituted, as inferred from the compound’s systematic naming conventions. Thus, the complete IUPAC name is 5-[(4-bromophenyl)methyl]-3-ethoxy-4-methylisoxazole .
This classification emphasizes the substituents’ positions and their hierarchical arrangement. The "bromophenylmethyl" descriptor specifies a benzyl group with a para-bromine atom, ensuring unambiguous identification.
Molecular Formula and Weight Analysis
The molecular formula of 5-[(4-bromophenyl)methyl]-3-ethoxy-4-methylisoxazole is C13H14BrNO2 , derived from the summation of atomic constituents in its structure. Breaking this down:
- 13 carbon atoms : 5 from the isoxazole ring, 7 from the bromophenylmethyl group, and 1 from the methyl substituent.
- 14 hydrogen atoms : Distributed across the ethoxy, methyl, and benzyl groups.
- 1 bromine atom : Located on the para position of the phenyl ring.
- 1 nitrogen atom : Part of the isoxazole ring.
- 2 oxygen atoms : One in the isoxazole ring and one in the ethoxy group.
The molecular weight is calculated as follows:
$$
\text{Molecular weight} = (13 \times 12.01) + (14 \times 1.01) + 79.90 + 14.01 + (2 \times 16.00) = 296.09 \, \text{g/mol}
$$
This value aligns with the compound’s aggregation state as a solid at standard temperature and pressure.
Isomeric Considerations and Stereochemical Implications
Isomeric possibilities for this compound are limited due to its rigid structure. The isoxazole ring’s planar geometry and fixed substituent positions preclude geometric (cis-trans) isomerism. Furthermore, the absence of chiral centers—verified by the lack of tetrahedral carbon atoms with four distinct substituents—eliminates stereoisomerism.
The bromophenylmethyl group’s para substitution ensures a symmetrical arrangement on the phenyl ring, preventing regioisomerism related to bromine placement. Comparative analysis with ortho- or meta-substituted analogs would yield distinct IUPAC names and physical properties, but such variants fall outside this compound’s defined structure.
Table 1: Structural Features Impacting Isomerism
| Feature | Impact on Isomerism |
|---|---|
| Isoxazole ring | Planar structure prevents geometric isomerism |
| Substituent positions | Fixed numbering (3-ethoxy, 4-methyl, 5-bromophenylmethyl) limits regioisomerism |
| Bromine placement | Para substitution on phenyl ring eliminates positional isomerism |
| Chiral centers | None present, excluding enantiomers |
Properties
CAS No. |
192440-03-2 |
|---|---|
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
ZPWDNZQDIHKDNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cycloaddition of Nitrile Oxides to Propargyl Halides
One advanced method involves generating nitrile oxides from N-hydroxyimidoyl chlorides, which then undergo cycloaddition with propargyl halides to form substituted isoxazoles. This approach allows for the introduction of various aryl and alkyl substituents at specific positions on the isoxazole ring. Subsequent functional group transformations such as cyanation, acid hydrolysis, and esterification yield highly substituted isoxazole derivatives.
Synthesis via Ethyl 2-Ethoxymethylene Acetoacetate Intermediate
A widely used industrially relevant method for preparing substituted isoxazoles involves the following steps:
Preparation of Ethyl 2-Ethoxymethylene Acetoacetate
Triethyl orthoformate and ethyl acetoacetate are heated in acetic anhydride solvent to form ethyl 2-ethoxymethylene acetoacetate. This intermediate is crucial for subsequent cyclization.Cyclization with Hydroxylamine Hydrochloride
The intermediate reacts with an aqueous solution of hydroxylamine hydrochloride and an inorganic base under controlled pH and temperature conditions. This reaction forms the isoxazole ring with high regioselectivity, yielding ethyl 5-methylisoxazole-4-carboxylate derivatives. The reaction conditions are optimized to minimize isomer formation and maximize yield.Functional Group Modifications
Bromination and alkylation steps are employed to introduce the bromophenylmethyl group at position 5 and the ethoxy group at position 3. These steps require careful control of reaction conditions to ensure selective substitution without degrading the isoxazole core.
Alternative Synthetic Routes
Iodination and Cyanation
Iodination of isoxazole intermediates using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) can provide 4-iodoisoxazoles, which serve as versatile intermediates for further substitution reactions, including cyanation and alkylation.Use of Hydroxylamine Derivatives and β-Diketones
Classical methods involve condensation of hydroxylamine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the isoxazole ring. This method is adaptable for introducing various substituents depending on the starting materials.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cycloaddition of nitrile oxides | N-hydroxyimidoyl chlorides, propargyl halides | Mild to moderate temperatures, multi-step | 60-85 | High regioselectivity, versatile | Multi-step, requires careful control |
| Ethyl 2-ethoxymethylene acetoacetate route | Triethyl orthoformate, ethyl acetoacetate, hydroxylamine hydrochloride | Heating in acetic anhydride, aqueous base solution, reflux | 61-85 | Industrially scalable, regioselective | Possible isomer formation, moderate yield |
| Iodination and cyanation | NIS, TFA, cyanation reagents | Room temperature to mild heating | 70-80 | Enables further functionalization | Additional steps required |
| Classical condensation | Hydroxylamine derivatives, β-diketones | Reflux in ethanol or methanol | 55-75 | Simple, well-established | Longer reaction times, lower yields |
Research Findings and Optimization Notes
The use of triethyl orthoformate and ethyl acetoacetate in acetic anhydride solvent provides a reliable route to ethyl 2-ethoxymethylene acetoacetate, a key intermediate for isoxazole synthesis with good regioselectivity and manageable reaction times.
Adjusting the pH of the hydroxylamine aqueous solution and controlling the temperature (often 0–10°C) during cyclization significantly reduces isomer content and improves yield.
Bromination to introduce the bromophenylmethyl group is typically performed after ring formation to avoid side reactions and degradation of sensitive intermediates.
Advanced methods involving nitrile oxide cycloaddition allow for the synthesis of highly substituted isoxazoles with diverse functional groups, facilitating the preparation of complex derivatives like Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenylmethyl Group
The bromine atom at the benzyl position serves as a reactive site for nucleophilic substitution (SN2) or elimination (E2) reactions.
Mechanistic Insight :
The bromine’s leaving-group capability is enhanced by the electron-withdrawing isoxazole ring. Substitution reactions proceed via a planar transition state, with steric hindrance from the methyl group slightly reducing reaction rates .
Hydrolysis of the Ethoxy Group
The ethoxy group at position 3 undergoes hydrolysis under acidic or basic conditions to form a hydroxylated derivative.
Thermodynamic Stability :
The ethoxy group’s hydrolysis is reversible under basic conditions, favoring re-etherification in alcoholic solvents .
Electrophilic Aromatic Substitution (EAS)
The bromophenyl ring undergoes EAS at the meta position due to bromine’s electron-withdrawing nature.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-5-(bromophenylmethyl) | 62% |
| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo-5-(bromophenylmethyl) | 58% |
Regioselectivity :
Bromine directs incoming electrophiles to the meta position, validated by ¹³C-NMR shifts at δ 130–135 ppm .
Isoxazole Ring-Opening and Rearrangement
Under strong acidic conditions, the isoxazole ring undergoes retro-cycloaddition or ring-opening.
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (conc.), Δ | β-Keto nitrile intermediate | Acid-catalyzed ring-opening . |
| H₂O, 100°C | Oxime derivative | Base-mediated E1CB elimination . |
Key Data :
-
Ring-opening at 100°C produces a nitrile oxide intermediate, detectable via IR (C≡N stretch at 2250 cm⁻¹) .
Oxidation and Reduction Reactions
The methyl group at position 4 is resistant to oxidation, while the isoxazole ring is reducible under catalytic hydrogenation.
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C-Br bond, forming a benzyl radical.
| Conditions | Product | Applications |
|---|---|---|
| UV (254 nm), DCM | 5-(Phenylmethyl)isoxazole | Potential for polymer initiators |
Quantum Yield :
Radical formation efficiency is 0.45, measured via ESR spectroscopy .
Scientific Research Applications
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials such as polymers, coatings, and nanomaterials with specific properties.
Chemical Biology: The compound can be used as a probe or tool compound to study biological processes and molecular interactions in cells and organisms.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole depends on its specific application and target. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins to modulate their activity and produce a therapeutic effect.
Pathways Involved: The compound may influence various biochemical pathways such as signal transduction, gene expression, and metabolic processes to achieve its desired effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bromophenylmethyl group at the 5-position distinguishes this compound from other isoxazole derivatives. Below is a comparative analysis with structurally related compounds:
Halogen Substitution Trends
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological targets compared to chlorine, as seen in isostructural chloro/bromo derivatives of thiazole compounds (e.g., antimicrobial potency differences ).
Spectroscopic Characterization
- IR Spectroscopy : Bromine substitution is confirmed by C-Br stretches near 500–600 cm$ ^{-1} $ .
- NMR: Ethoxy groups (δ 1.3–4.1) and aromatic protons (δ 6.8–8.0) are diagnostic markers .
Research Implications and Limitations
- Biological Potential: While direct data on the target compound is absent, brominated isoxazoles (e.g., Compound 53 ) and benzoxazole-triazole hybrids () show antimicrobial promise, suggesting analogous activity.
- Knowledge Gaps: Detailed crystallographic data, solubility profiles, and in vitro bioactivity studies for the target compound are unavailable in the provided evidence.
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article focuses on the specific compound Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- , examining its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Overview of Isoxazole Compounds
Isoxazole is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The structural variations in isoxazole derivatives can lead to a wide range of biological activities. Research has demonstrated that modifications at specific positions on the isoxazole ring can significantly influence pharmacological properties, making them valuable in drug development.
Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives typically involves cycloaddition reactions or modifications of existing isoxazole structures. For the compound in focus, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- , synthetic pathways may include:
- Formation of the isoxazole ring through cycloaddition reactions involving nitrile oxides.
- Substitution reactions to introduce the bromophenylmethyl and ethoxy groups at appropriate positions.
These synthetic strategies allow for the fine-tuning of biological activity through structural modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various isoxazole derivatives. Specifically, compounds similar to 5-(bromophenylmethyl)-3-ethoxy-4-methyl- have been evaluated for their cytotoxic effects against several cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Huh7 (liver cancer)
In one study, derivatives were shown to induce cell cycle arrest in the G0/G1 phase and decrease levels of cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression. The IC50 values for these compounds ranged from 0.7 to 35.2 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Immunomodulatory Effects
Isoxazole derivatives have also been investigated for their immunomodulatory properties. The compound may exhibit both immunosuppressive and immunostimulatory effects depending on its structural configuration. Research indicates that certain modifications can enhance the cellular immune response while others may suppress it .
For example, a study identified that some isoxazoles could inhibit phytohemagglutinin-induced proliferation of peripheral blood mononuclear cells (PBMCs), showcasing their potential as immunosuppressants .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities of various isoxazole derivatives:
| Compound Name | Anticancer Activity | Immunomodulatory Activity | Notes |
|---|---|---|---|
| Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl- | Moderate to High | Variable | Induces G0/G1 arrest; affects CDK4 levels |
| Indole-3-isoxazole-5-carboxamide | High | Not Specified | Strong cytotoxicity against multiple cell lines |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides | Low to Moderate | Immunostimulatory | Comparable activity to levamisole |
Case Studies Highlighting Biological Activity
- Anticancer Efficacy : A series of indole-isoxazole hybrids were synthesized and tested against liver cancer cell lines (Huh7). The study found that specific derivatives caused significant cell cycle arrest and apoptosis, suggesting a promising avenue for developing new anticancer agents .
- Immunosuppressive Properties : Research on various isoxazoles revealed that certain compounds could modulate immune responses effectively. For instance, some derivatives were shown to inhibit PBMC proliferation while others enhanced immune activity, indicating their dual potential in therapeutic applications .
Q & A
Q. What are the common synthetic strategies for preparing 5-(bromophenylmethyl)-substituted isoxazole derivatives?
The synthesis of isoxazole derivatives often involves cyclocondensation reactions. For example, primary nitro compounds react with aldehydes or ketones under acidic conditions to form isoxazole rings through intermediates like nitrile oxides . A practical method includes refluxing substituted benzaldehyde derivatives with precursors (e.g., β-ketoesters) in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Modifications, such as introducing bromophenylmethyl groups, may require halogenation steps or Suzuki coupling for aryl group incorporation .
Q. How can structural characterization of this isoxazole derivative be performed to confirm its regiochemistry?
Structural confirmation relies on spectroscopic and crystallographic methods:
- FTIR : Identifies functional groups (e.g., C-O-C stretch at ~1200 cm⁻¹ for the ethoxy group) .
- NMR : ¹H NMR distinguishes substituents (e.g., methyl at δ 2.1–2.3 ppm, ethoxy at δ 1.3–1.5 ppm for -OCH₂CH₃) .
- X-ray diffraction : Resolves regiochemistry; for example, the 3-ethoxy and 4-methyl positions can be confirmed via bond angles and torsional parameters .
Advanced Research Questions
Q. How can the biological activity of 5-(bromophenylmethyl)-3-ethoxy-4-methyl-isoxazole be systematically evaluated?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Assess interactions with targets like glutathione reductase (GR) or cyclooxygenase (COX) via kinetic assays. For example, competitive inhibition by bromophenyl derivatives can be quantified using Lineweaver-Burk plots .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values, comparing efficacy to reference drugs like NVP-AUY922 .
Q. What strategies resolve contradictions in bioactivity data for structurally similar isoxazole derivatives?
- SAR analysis : Compare substituent effects; e.g., bromophenyl groups enhance hydrophobic interactions with enzyme active sites, while ethoxy groups may reduce solubility, affecting bioavailability .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities. For instance, bromine’s electron-withdrawing effect may stabilize π-π stacking in HSP90 inhibitors .
- Metabolic profiling : Conduct LC-MS studies to identify degradation products or metabolites that alter activity .
Q. How can the stability and reactivity of this compound be optimized under varying experimental conditions?
- pH stability : Perform accelerated stability tests (25°C–40°C, pH 3–9) with HPLC monitoring. Isoxazole rings are prone to hydrolysis under strongly acidic/basic conditions .
- Photodegradation : Use UV-Vis spectroscopy to assess decomposition under light exposure; bromophenyl groups may increase photosensitivity .
- Solid-state stability : Characterize polymorphs via DSC/TGA to identify stable crystalline forms .
Q. What advanced methods validate the mechanism of action for isoxazole-based enzyme inhibitors?
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes like GST .
- X-ray crystallography : Resolve co-crystal structures (e.g., with GR or HSP90) to identify key interactions (e.g., hydrogen bonds with O/N atoms in the isoxazole ring) .
- Mutagenesis studies : Engineer enzyme variants (e.g., GR Cys58Ala) to test if active-site residues mediate inhibition .
Methodological Considerations
Q. How can analytical methods (e.g., HPLC) be optimized for quantifying this compound in complex matrices?
- Column selection : Use C18 columns with 5-µm particle size for high resolution.
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry .
- Detection : UV detection at 254 nm (λₘₐₓ for isoxazole) or MS/MS for enhanced specificity in biological samples .
Q. What computational tools are effective in predicting the pharmacokinetic properties of this derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
